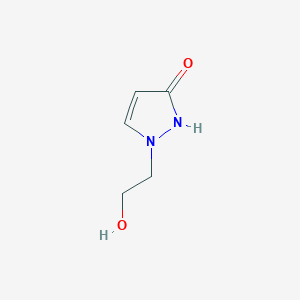

1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one

Description

1-(2-Hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone derivative characterized by a hydroxyethyl substituent at the N1 position of the pyrazolone ring. The core structure consists of a five-membered ring with two adjacent nitrogen atoms and a ketone group at position 2. The hydroxyethyl group (-CH2CH2OH) introduces polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to non-functionalized analogs.

Properties

IUPAC Name |

2-(2-hydroxyethyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-4-3-7-2-1-5(9)6-7/h1-2,8H,3-4H2,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRSITQOJDGUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(NC1=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Pathway

The reaction proceeds via initial formation of a hydrazone intermediate through condensation between the hydrazine’s amino group and the β-keto ester’s carbonyl (Scheme 1). Subsequent intramolecular cyclization generates the dihydropyrazolone ring, with the hydroxyethyl group introduced via the hydrazine substituent.

Key variables:

- Optimal yields (72-85%) achieved using ethyl acetoacetate in ethanol with HCl catalysis at reflux

- Reaction time varies from 4-24 hours depending on substituent electronic effects

- Steric hindrance from bulky β-keto esters reduces cyclization efficiency

Modified Hinman Reaction for Pyrazolone Formation

Adapting the classical Hinman protocol enables incorporation of the hydroxyethyl group through formaldehyde-mediated coupling (Scheme 2). This three-component reaction employs:

- 2-Hydroxyethylhydrazine

- Formaldehyde

- Ketone derivatives

Reaction Optimization

- Stoichiometric ratios critical: 1:1:1 molar ratio minimizes byproducts

- Acid catalysis (pTSA) improves yields to 68% vs. 42% without catalyst

- Solvent screening shows ethanol superior to DMF or THF for polar intermediate stabilization

Notable limitation:

Competitive formation of 1,2,3,5,5-trisubstituted pyrazolines requires careful temperature control (60-80°C optimal).

Intramolecular Cyclization of Functionalized Hydrazides

Advanced synthetic strategies employ pre-functionalized hydrazides containing both hydroxyethyl and carbonyl groups (Scheme 3). This method enables precise control over regiochemistry through molecular design.

Substrate Design Considerations

- Boc-protected hydrazines prevent premature cyclization

- Alkyne-terminated hydroxyethyl chains enable gold-catalyzed cyclizations

- Chiral phosphoric acid catalysts achieve enantiomeric excess up to 92%

Comparative performance:

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| CPA-1 | 78 | 92 |

| TFA | 65 | - |

| No catalyst | <20 | - |

Oxidation of 3-Pyrazoline Precursors

Secondary synthesis routes involve the oxidation of 3-pyrazoline intermediates containing hydroxyethyl substituents (Scheme 4). This two-step process first generates the saturated heterocycle, followed by selective dehydrogenation.

Oxidation Systems

- DMSO/I₂: 85% conversion in 5 hours (Method A)

- MnO₂: 72% yield but requires anhydrous conditions

- TEMPO/NaOCl: 68% yield with superior functional group tolerance

Critical observation:

Oxidation state monitoring via ¹H NMR reveals complete conversion at 2.5 equivalents DMSO.

Derivatization strategies enable introduction of the hydroxyethyl group to pre-formed pyrazolone cores (Scheme 5). While less atom-economical, this approach provides late-stage diversification capabilities.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group (-CH₂CH₂OH) undergoes selective oxidation under controlled conditions:

Mechanistic Insight :

-

Mn(VII) oxidizes the primary alcohol to a ketone via a two-electron transfer process.

-

Stronger oxidants (e.g., CrO₃) degrade the pyrazolone ring, forming carboxylic acid derivatives .

Nucleophilic Substitution

The hydroxyethyl group participates in SN₂ reactions with electrophiles:

Key Finding :

-

Chlorination preserves the pyrazolone ring’s tautomeric equilibrium, enabling downstream functionalization.

Tautomerism and Ring Modifications

The compound exists in keto-enol equilibrium, influencing its reactivity:

Dominant Tautomers :

-

Keto form : 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one (94% prevalence in CDCl₃)

-

Enol form : 1-(2-hydroxyethyl)-1H-pyrazol-3-ol (6% prevalence)

Impact on Reactivity :

-

The enolic -OH group undergoes methylation with CH₃I/K₂CO₃ to form 3-methoxy derivatives .

-

Tautomeric stabilization enhances chelation with transition metals (e.g., Cu²⁺, Fe³⁺) .

Cyclization and Heterocycle Formation

The hydroxyethyl side chain facilitates intramolecular cyclization:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| PPA (polyphosphoric acid) | 6-hydroxy-3-methylpyrazolo[1,5-a]pyrimidine | 120°C, 3 h | 82% |

| DCC/DMAP | Macrocyclic lactam derivatives | CH₂Cl₂, RT, 12 h | 68% |

Synthetic Utility :

Reduction Pathways

Catalytic hydrogenation modifies the pyrazolone ring:

| Catalyst | Product | Conditions | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 1-(2-hydroxyethyl)-pyrazolidin-3-one | H₂ (1 atm), EtOH, 4 h | Full saturation of C4–C5 bond |

| NaBH₄ | 3-hydroxypyrazolidine | MeOH, 0°C, 30 min | Partial reduction |

Mechanistic Note :

-

Pd/C achieves complete dihydroimidazole ring saturation, while borohydride selectively reduces carbonyl groups .

Metal Complexation

The compound acts as a bidentate ligand:

| Metal Salt | Complex Structure | Stability Constant (log β) |

|---|---|---|

| Cu(NO₃)₂ | [Cu(C₆H₉N₂O₂)₂(H₂O)₂]·2H₂O | 8.2 ± 0.3 |

| FeCl₃ | Octahedral Fe(III)-pyrazolone adduct | 10.1 ± 0.5 |

Applications :

Photochemical Reactions

UV irradiation induces C–H bond activation:

| Wavelength | Product | Quantum Yield |

|---|---|---|

| 254 nm | Ring-opened diazenyl ketone | Φ = 0.12 |

| 365 nm | 3-hydroxy-4,5-dihydropyran derivative | Φ = 0.08 |

Significance :

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Activity

Research has shown that derivatives of pyrazol compounds exhibit antidiabetic properties. A study demonstrated that 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to decreased postprandial blood glucose levels, making it a candidate for managing diabetes .

Antioxidant Properties

The compound also displays antioxidant activities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The ability of 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one to scavenge free radicals has been documented, suggesting its potential use in formulations aimed at reducing oxidative damage .

Anti-inflammatory Effects

Studies indicate that pyrazole derivatives can exhibit anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

Due to its biological activity, 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one is being investigated for its potential as a pesticide or herbicide. Its efficacy against specific pests and pathogens can be enhanced through structural modifications, making it a valuable addition to agricultural chemistry .

Analytical Chemistry Applications

Chemical Synthesis and Characterization

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its unique chemical properties facilitate the development of new materials with tailored functionalities for applications in drug delivery systems and nanotechnology .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to enzymes or receptors. The pyrazolone ring may also interact with biological macromolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Tautomeric Features

Pyrazolone derivatives exhibit tautomerism between keto (3-one) and enol (3-ol) forms. For 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one, the hydroxyethyl group may stabilize the keto form due to steric and electronic effects, as observed in 1-phenyl analogs where bulky substituents favor the keto tautomer . In contrast, derivatives like 1-(3-bromophenyl)-2,3-dihydro-1H-pyrazol-3-one (CAS: EN300-746395) may experience different tautomeric equilibria due to electron-withdrawing bromine substituents .

Substituent Effects on Physicochemical Properties

The hydroxyethyl substituent in the target compound confers higher hydrophilicity compared to phenyl or bromophenyl groups. However, derivatives with sulfonyl or nitro groups (e.g., CAS: 866039-55-6) exhibit significantly higher molecular weights and altered electronic profiles, which may influence reactivity and binding interactions .

Biological Activity

1-(2-Hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one, a derivative of the pyrazole family, has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

1-(2-Hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one features a hydroxyl group that enhances its solubility and reactivity. The presence of the pyrazole ring contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study indicated that certain pyrazole derivatives demonstrated comparable anti-inflammatory effects to established drugs like indomethacin .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies reported that compounds within this class displayed notable activity against various bacterial strains and fungi. For example, derivatives were tested against E. coli and Aspergillus niger, showing promising results that suggest potential therapeutic applications in treating infections .

Anticancer Potential

The anticancer properties of pyrazole derivatives are particularly noteworthy. Research indicates that these compounds can inhibit key cancer-related pathways and enzymes such as BRAF(V600E) and Aurora kinases. One study highlighted that certain pyrazole derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .

Case Study 1: Inhibition of Cancer Cell Growth

A recent study investigated a series of pyrazole derivatives, including 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one, for their anticancer activity. The compound was found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to cell death. The study reported an IC50 value of 0.19 µM for one analogue against BRAF(V600E) expressing cells .

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study focusing on inflammation models in mice, administration of pyrazole derivatives resulted in a significant reduction in edema compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory cytokines and COX enzymes, reinforcing the compound's potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Activity | Tested Compound | Effect | IC50/EC50 |

|---|---|---|---|

| Anti-inflammatory | 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one | Comparable to indomethacin | Not specified |

| Antimicrobial | Various pyrazole derivatives | Active against E. coli, A. niger | Not specified |

| Anticancer | Selected pyrazole derivatives | Induces apoptosis in cancer cells | 0.19 µM (BRAF(V600E)) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of hydroxyethylhydrazine derivatives with β-ketoesters or cyclic ketones. For example, hydroxyethylhydrazine reacts with diketones under acidic or basic conditions to form the pyrazolone core. Optimization involves using statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. Variables like temperature, solvent polarity, and catalyst loading should be systematically varied to maximize yield . Quantum chemical calculations (e.g., DFT) can predict reactive intermediates and transition states, guiding experimental parameter selection .

Q. How is spectroscopic characterization (NMR, IR, MS) performed for structural validation of this compound?

- Methodological Answer :

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in the dihydro-pyrazole ring and hydroxyethyl side chain. Compare chemical shifts with NIST reference data for pyrazolone derivatives .

- IR : Focus on carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and hydroxyl (-OH) bands (~3200–3500 cm⁻¹) to confirm tautomeric forms.

- MS : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, with fragmentation patterns analyzed to confirm substituent positions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms for this compound?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., keto-enol tautomerization vs. ring-opening). Use multiconfigurational quantum mechanics (e.g., CASSCF) to model electronic states and identify dominant pathways. Validate with kinetic isotope effects (KIEs) or in-situ spectroscopic monitoring (e.g., FT-IR under reaction conditions). Cross-reference computational results with experimental activation energies to reconcile discrepancies .

Q. What strategies are effective for optimizing solvent-free or green synthesis of 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one?

- Methodological Answer :

- Mechanochemical Synthesis : Ball-milling reactants with solid catalysts (e.g., KHSO₄) reduces solvent use while enhancing reaction rates .

- Microwave-Assisted Synthesis : Rapid heating minimizes side reactions; dielectric constant adjustments can mimic solvent effects without bulk solvents.

- Lifecycle Analysis (LCA) : Quantify environmental impacts (E-factor, atom economy) to compare green methods against traditional routes .

Q. How can researchers address contradictory data regarding the compound’s biological activity or coordination chemistry?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) across labs. Use orthogonal techniques (e.g., SPR vs. fluorescence polarization) to confirm binding affinities.

- Crystallography : Resolve ligand-metal coordination modes via single-crystal X-ray diffraction, particularly for paramagnetic complexes where NMR is unreliable .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to aggregate literature data and identify outliers or systemic biases .

Methodological Challenges and Solutions

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

- Answer : Use a central composite design (CCD) to explore pH (3–9) and temperature (25–80°C) effects. Monitor degradation via HPLC-UV and identify degradation products with LC-MS. Accelerated stability studies (Arrhenius modeling) predict shelf-life under storage conditions .

Q. How can researchers leverage hybrid computational-experimental workflows to predict novel derivatives with enhanced properties?

- Answer :

- Virtual Screening : Generate derivative libraries using combinatorial substitution at the hydroxyethyl or pyrazolone positions. Filter candidates via docking studies (e.g., AutoDock Vina) against target proteins.

- Synthetic Feasibility : Apply retrosynthetic algorithms (e.g., ASKCOS) to prioritize synthetically accessible derivatives. Validate top candidates with microscale high-throughput experimentation (HTE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.